(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Übersicht

Beschreibung

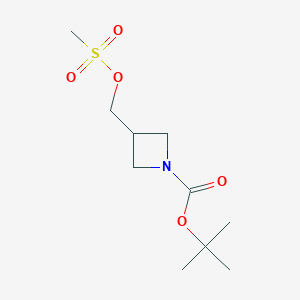

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate is a chemical compound with the molecular formula C10H19NO5S and a molecular weight of 265.33 g/mol . It is also known by its IUPAC name, tert-butyl 3-[(methanesulfonyloxy)methyl]-1-azetidinecarboxylate . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate involves several steps. One common method starts with the preparation of tert-butyl 3-hydroxy-1-azetidinecarboxylate, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Analyse Chemischer Reaktionen

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form tert-butyl 3-hydroxy-1-azetidinecarboxylate and methanesulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azetidine derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.

Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions . The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce the azetidine moiety into target molecules .

Vergleich Mit ähnlichen Verbindungen

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate can be compared with other similar compounds such as:

tert-Butyl 3-hydroxy-1-azetidinecarboxylate: This compound is a precursor in the synthesis of this compound.

tert-Butyl 3-aminomethyl-1-azetidinecarboxylate: Another related compound used in organic synthesis.

The uniqueness of this compound lies in its specific reactivity and the presence of the methanesulfonate group, which makes it a versatile intermediate in various chemical reactions .

Biologische Aktivität

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate, commonly referred to as Boc-Azetidine-3-Yl methyl methanesulfonate, is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structure, characterized by the presence of an azetidine ring and a methanesulfonate moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₀H₁₉NO₅S

- Molecular Weight : 265.33 g/mol

- CAS Number : 142253-57-4

The compound is typically synthesized via solid-phase peptide synthesis techniques, which enhance its utility in creating biologically active peptides and other derivatives .

The biological activity of this compound primarily stems from its ability to act as a building block for various peptides. The azetidine ring is known for its role in increasing the stability and bioactivity of peptide chains. This compound can influence several biological pathways, including:

- Enzyme Inhibition : The methanesulfonate group can facilitate interactions with enzyme active sites, potentially inhibiting enzymatic activity.

- Cell Signaling Modulation : By participating in peptide synthesis, it may alter signaling pathways crucial for cellular communication.

Case Studies and Research Findings

- Peptide Synthesis : Research indicates that Boc-Azetidine derivatives can be effectively utilized in the synthesis of biologically active peptides. For instance, studies have shown that incorporating this compound into peptide sequences enhances their stability and bioactivity compared to traditional amino acids .

- Antimicrobial Activity : A study highlighted the antimicrobial properties of azetidine derivatives, suggesting that compounds like this compound could exhibit significant antibacterial effects against various pathogens .

- Polymorphism Studies : Investigations into the polymorphic transitions of related compounds have revealed insights into their stability and potential bioactivity under different conditions. Such studies are crucial for understanding how variations in molecular structure can affect biological outcomes .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYVGVJPTGKRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620816 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-57-4 | |

| Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.